molecular formula C6H6N2OS B3321021 Imidazo[2,1-b]thiazol-5-ylmethanol CAS No. 130182-37-5

Imidazo[2,1-b]thiazol-5-ylmethanol

Cat. No. B3321021
CAS RN: 130182-37-5
M. Wt: 154.19 g/mol
InChI Key: CGNHKTWBASPCLB-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazol-5-ylmethanol is a compound that belongs to the class of imidazothiazoles . Thiazoles, including imidazothiazoles, are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .


Synthesis Analysis

Imidazothiazoles have been the subject of extensive research due to their potential as effective molecular scaffolds for synthetic, structural, and biomedical research . There are five known types of imidazothiazoles, formed based on all possible combinations of joining the thiazole and imidazole rings . Imidazo[2,1-b]thiazoles are the most studied among these .


Molecular Structure Analysis

The molecular weight of this compound is 154.19 . The InChI code for this compound is 1S/C6H6N2OS/c9-4-5-3-7-6-8 (5)1-2-10-6/h1-3,9H,4H2 .

Scientific Research Applications

Imidazo[2,1-b]thiazol-5-ylmethanol has been shown to have a wide range of potential applications in scientific research. One of the most common uses of this compound is in the development of new drugs and therapies. It has been found to have potential anticancer, antifungal, and antibacterial properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using imidazo[2,1-b]thiazol-5-ylmethanol in lab experiments is its versatility. It can be used in a wide range of assays and experiments, making it a useful tool for researchers in various fields. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving imidazo[2,1-b]thiazol-5-ylmethanol. One area of interest is the development of new drugs and therapies based on this compound. Another potential direction is the study of its effects on different types of cancer cells, fungi, and bacteria. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness.

properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c9-4-5-3-7-6-8(5)1-2-10-6/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNHKTWBASPCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300072
Record name Imidazo[2,1-b]thiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130182-37-5
Record name Imidazo[2,1-b]thiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130182-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-b]thiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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